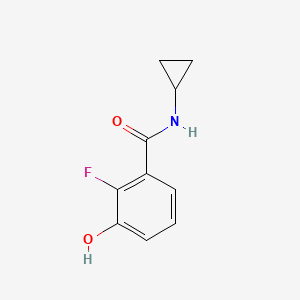

N-Cyclopropyl-2-fluoro-3-hydroxybenzamide

Description

N-Cyclopropyl-2-fluoro-3-hydroxybenzamide (CAS 1881292-63-2) is a fluorinated benzamide derivative characterized by a cyclopropyl amide group, a fluorine atom at the ortho (C2) position, and a hydroxyl group at the meta (C3) position on the benzene ring. This compound is synthesized with 95% purity and is cataloged under MFCD29044640 . Its structure combines electronegative substituents (fluoro and hydroxyl) with the sterically constrained cyclopropyl group, making it a candidate for studying structure-activity relationships (SAR) in agrochemical or pharmaceutical contexts.

Properties

IUPAC Name |

N-cyclopropyl-2-fluoro-3-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c11-9-7(2-1-3-8(9)13)10(14)12-6-4-5-6/h1-3,6,13H,4-5H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKRQODPFLNADW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C(=CC=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-fluoro-3-hydroxybenzamide typically involves the reaction of 2-fluoro-3-hydroxybenzoic acid with cyclopropylamine under appropriate reaction conditions. The process may include steps such as esterification, amidation, and purification to obtain the final product with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-fluoro-3-hydroxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to modify the functional groups, such as converting the amide to an amine.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-Cyclopropyl-2-fluoro-3-hydroxybenzamide has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-fluoro-3-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and fluorine atom can influence the compound’s binding affinity and selectivity, while the hydroxyl group may participate in hydrogen bonding and other interactions. These features contribute to the compound’s overall biological activity and effectiveness in various applications .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

a) N-Cyclopropyl-3-hydroxybenzamide (CAS 1019466-68-2)

- Structure : Retains the cyclopropyl amide and C3 hydroxyl group but lacks the C2 fluorine.

- This may lower binding affinity to biological targets reliant on polar interactions .

b) N-Cyclopropyl-2-hydroxybenzamide (CAS 440111-82-0)

- Impact: The ortho-hydroxyl group introduces steric hindrance near the amide bond, which may restrict conformational flexibility.

c) N-Cyclopropyl-4-hydroxybenzamide (CAS 860298-71-1)

- Structure : Hydroxyl group at the para (C4) position.

- Impact : The para-substitution distributes electronic effects differently, possibly enhancing resonance stabilization of the benzene ring. This positional change could influence interactions with enzymes or receptors compared to the meta-hydroxyl in the target compound .

Substituent Type and Functional Group Variations

a) 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide (CAS 1512044-54-0)

- Structure : Adds a bromine at C5 and a methyl group at C3, replacing the hydroxyl.

- The methyl group at C3 introduces steric bulk, which may interfere with binding pockets compared to the hydroxyl group in the target compound .

b) N-Cyclopropyl-2-ethoxy-5-hydroxybenzamide (CAS 2270908-29-5)

- Structure : Ethoxy group at C2 and hydroxyl at C3.

- Impact : The ethoxy group is bulkier and more lipophilic than fluorine, which could alter pharmacokinetic properties such as absorption and half-life. The C5 hydroxyl may engage in different hydrogen-bonding networks compared to the C3 hydroxyl in the target compound .

c) N-Cyclopropyl-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide (CAS 874401-04-4)

- Structure : Acetamide backbone with a fluorophenylmethyl group.

- The additional fluorophenyl group introduces steric and electronic complexity distinct from the target compound’s simpler substitution pattern .

b) Electron-Withdrawing Effects

- The C2 fluorine in the target compound enhances electron withdrawal, polarizing the benzene ring and increasing acidity of the C3 hydroxyl group (pKa reduction). This contrasts with non-fluorinated analogs, where weaker electron withdrawal may result in lower solubility in polar solvents .

c) Agrochemical Relevance

- Fluorinated benzamides in crop protection (e.g., flutolanil, ) often rely on fluorine’s electronegativity to improve target binding. The target compound’s C2 fluorine and C3 hydroxyl may mimic motifs in pesticidal agents, though direct activity data are unavailable .

Biological Activity

N-Cyclopropyl-2-fluoro-3-hydroxybenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and its potential as a pharmaceutical agent.

Chemical Structure and Properties

This compound features a cyclopropyl group, a fluorine atom, and a hydroxyl group attached to a benzamide structure. This unique configuration contributes to its biological activity by influencing interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate cellular pathways, leading to various pharmacological effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cell cycle.

- Receptor Modulation : It may act on various receptors, influencing cellular signaling pathways critical for cell survival and proliferation.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated that this compound effectively inhibits the growth of several cancer cell lines, including acute myeloid leukemia (AML) and peripheral T-cell lymphoma (PTCL) models. The compound showed an IC50 value in the low nanomolar range, indicating potent cytotoxicity against these malignancies .

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial properties against various strains of bacteria, making it a candidate for further exploration in infectious disease treatment.

Study 1: HDAC Inhibition

A study focusing on the inhibition of HDACs revealed that this compound displays selective inhibition of HDAC6 with an IC50 value of 0.9 nM. This selectivity is crucial as it minimizes off-target effects associated with broader-spectrum HDAC inhibitors . The study also highlighted the compound's ability to induce apoptosis in cancer cells through the upregulation of pro-apoptotic factors.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of this compound against common pathogenic bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 1 to 10 µg/mL against several bacterial strains, showcasing its potential as an antimicrobial agent.

Data Tables

| Biological Activity | IC50 / MIC | Target |

|---|---|---|

| HDAC6 Inhibition | 0.9 nM | Histone Deacetylase |

| Anticancer (AML Cell Line) | Low nanomolar range | Various cancer cell lines |

| Antimicrobial Activity | 1 - 10 µg/mL | Various bacterial strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.